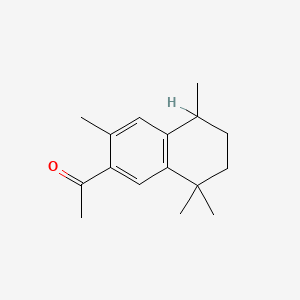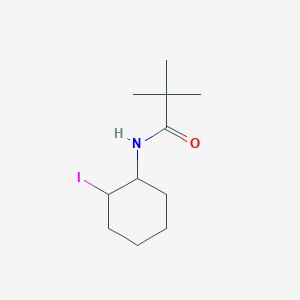
n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an iodinated cyclohexyl ring and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.
Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparison with Similar Compounds
- N-(2-Bromocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Chlorocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Fluorocyclohexyl)-2,2-dimethylpropanamide
Comparison: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different chemical and biological properties, making this compound distinct in its applications and effects.
Properties
CAS No. |
4916-80-7 |
|---|---|
Molecular Formula |
C11H20INO |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
SGNUQPHCBJCFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


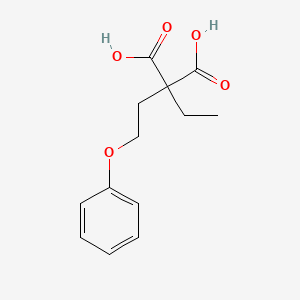
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
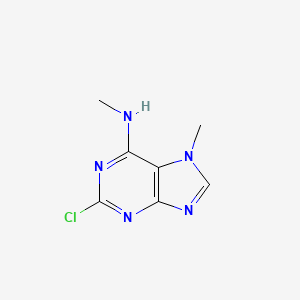
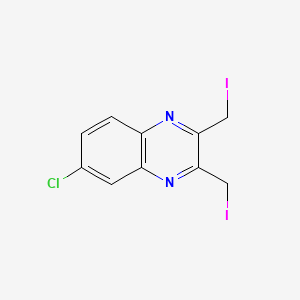
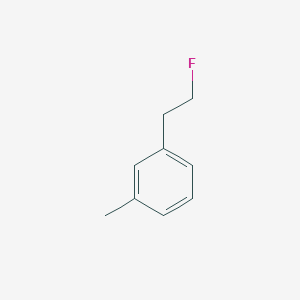
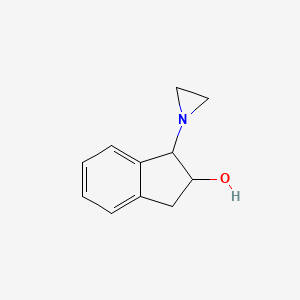

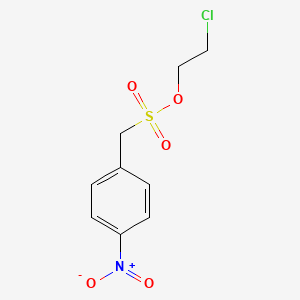
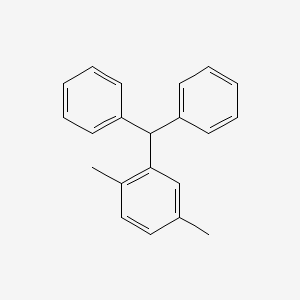
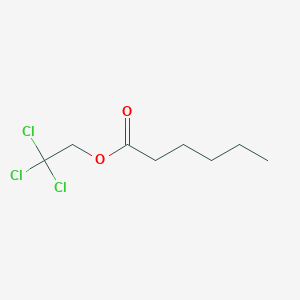
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
